8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride
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Overview
Description
“8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2309465-63-0 . It has a molecular weight of 223.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The compound contains a total of 30 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, 1 sulfide, and 1 Pyrrolidine .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 223.77 .Scientific Research Applications
Evaluation of Chemical Compounds in Scientific Research
Chemical Structure and Properties
Understanding the molecular structure, including functional groups and stereochemistry, is fundamental. This information helps predict the compound's reactivity, stability, and interactions with biological systems. For example, modifications to the structure of pharmaceutical compounds can significantly alter their pharmacological properties and therapeutic efficacy.
Biological Activity and Mechanisms
Research often focuses on the biological activities of chemical compounds, exploring their potential as therapeutic agents, biochemical tools, or probes in understanding biological processes. Studies may investigate mechanisms of action, target specificity, and metabolic pathways. For instance, the pharmacodynamic actions of compounds like haloperidol are attributed to their central antidopamine activity, providing insights into their antipsychotic effects (Beresford & Ward, 1987).
Synthesis and Modification
Synthetic methodologies are crucial for producing chemical compounds and their derivatives. Research in this area aims to develop efficient, scalable, and environmentally friendly synthetic routes. This can involve novel reactions, catalysts, or the use of biocatalysis.
Application in Drug Development
Many chemical compounds are evaluated for their potential as drug candidates. This involves a comprehensive assessment including pharmacokinetics, therapeutic window, and safety profile. For example, the development of depot formulations of drugs like haloperidol decanoate offers clinical advantages over oral administration, such as improved compliance and predictable pharmacokinetics (Beresford & Ward, 1987).
Safety and Hazards
Properties
IUPAC Name |
8-thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSYCGHAWYGODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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